![molecular formula C26H27N3O2 B14206001 Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)- CAS No. 832734-91-5](/img/structure/B14206001.png)
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)- is a complex organic compound with the molecular formula C26H27N3O2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The unique structure of this compound, featuring a pyrimidine core with cyclopentyl, piperidinyl, and dibenzofuranyl substituents, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and selective.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. These methods ensure high purity and yield of the final product, making it suitable for various applications in pharmaceuticals and other industries.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-methoxyphenyl)
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-chlorophenyl)
Uniqueness
Compared to similar compounds, Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)- stands out due to its unique dibenzofuranyl substituent. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
832734-91-5 |
|---|---|
Molekularformel |
C26H27N3O2 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-dibenzofuran-4-ylpyrimidine |
InChI |
InChI=1S/C26H27N3O2/c1-2-7-19(6-1)29-14-12-20(13-15-29)30-26-27-16-18(17-28-26)21-9-5-10-23-22-8-3-4-11-24(22)31-25(21)23/h3-5,8-11,16-17,19-20H,1-2,6-7,12-15H2 |
InChI-Schlüssel |
DIFIDXNEFKGTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=CC5=C4OC6=CC=CC=C56 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
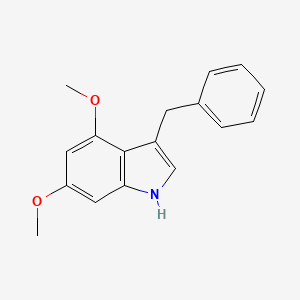
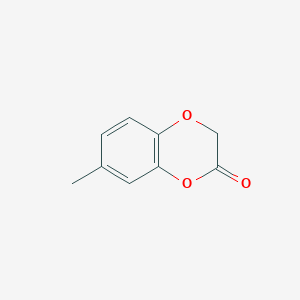
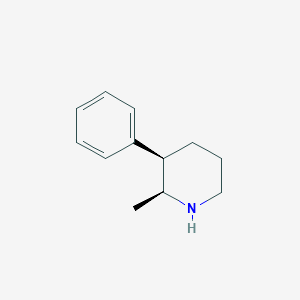
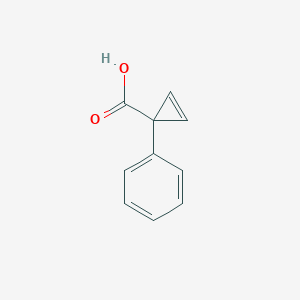
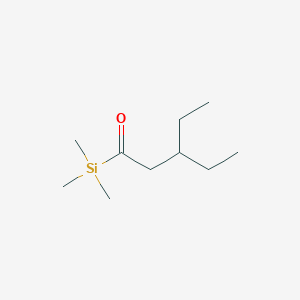
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
